molecular formula C58H86N7O10S+ B12429424 [(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate

[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate

Cat. No.: B12429424
M. Wt: 1073.4 g/mol
InChI Key: JYMCVUUKLDZABV-BSWJZDQLSA-O
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Description

The compound [(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[54301,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[321]octan-3-yl]sulfanyl]acetate is a complex organic molecule with a unique structure This compound is characterized by multiple chiral centers, a tricyclic core, and various functional groups, including hydroxyl, ethenyl, and carbamoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the tricyclic core, followed by the introduction of the ethenyl and hydroxyl groups. The final steps involve the addition of the carbamoylamino and sulfanyl groups.

    Preparation of the Tricyclic Core: This step involves cyclization reactions using appropriate starting materials and catalysts. The reaction conditions may include elevated temperatures and the use of solvents such as dichloromethane or toluene.

    Introduction of Ethenyl and Hydroxyl Groups: These functional groups are introduced through reactions such as hydroboration-oxidation or epoxidation, followed by reduction. Common reagents include borane, hydrogen peroxide, and sodium borohydride.

    Addition of Carbamoylamino and Sulfanyl Groups: The final steps involve the use of reagents such as carbamoyl chloride and thiols under controlled conditions to ensure the selective addition of these groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and ethenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl and ethenyl groups, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoylamino and sulfanyl groups. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Nucleophiles: Amines, thiols

    Solvents: Dichloromethane, toluene, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure and functional groups may confer bioactivity, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of advanced materials. Its unique properties can be harnessed to create polymers, coatings, and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of [(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C58H86N7O10S+

Molecular Weight

1073.4 g/mol

IUPAC Name

[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate

InChI

InChI=1S/C58H85N7O10S/c1-9-56(6)32-45(57(7)36(4)24-26-58(37(5)52(56)71)27-25-44(66)51(57)58)75-49(70)34-76-42-30-40-20-21-41(31-42)65(40,8)33-38-16-18-39(19-17-38)61-53(72)43(14-13-28-60-55(59)74)62-54(73)50(35(2)3)63-46(67)15-11-10-12-29-64-47(68)22-23-48(64)69/h9,16-19,22-23,35-37,40-43,45,50-52,71H,1,10-15,20-21,24-34H2,2-8H3,(H5-,59,60,61,62,63,67,72,73,74)/p+1/t36-,37+,40-,41+,42?,43+,45-,50+,51+,52+,56-,57?,58?,65?/m1/s1

InChI Key

JYMCVUUKLDZABV-BSWJZDQLSA-O

Isomeric SMILES

C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C

Origin of Product

United States

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